molecular formula C25H23ClFN3O2 B4240446 2-(2-chloro-6-fluorophenyl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide

2-(2-chloro-6-fluorophenyl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide

Cat. No.: B4240446
M. Wt: 451.9 g/mol
InChI Key: AGLIEZWIVRHTSW-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-fluorophenyl group, a phenyl-piperazinyl carbonyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the preparation of 2-chloro-6-fluorophenylacetic acid. This can be achieved through the chlorination and fluorination of phenylacetic acid under controlled conditions.

    Coupling Reaction: The intermediate is then coupled with 4-phenyl-1-piperazine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

    Final Product Formation: The final step involves the acylation of the coupled product with acetic anhydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols or amines.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as phenols and quinones.

    Reduction: Reduced products like alcohols

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClFN3O2/c26-21-10-6-11-22(27)20(21)17-24(31)28-23-12-5-4-9-19(23)25(32)30-15-13-29(14-16-30)18-7-2-1-3-8-18/h1-12H,13-17H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLIEZWIVRHTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-chloro-6-fluorophenyl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide
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2-(2-chloro-6-fluorophenyl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide
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2-(2-chloro-6-fluorophenyl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide
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2-(2-chloro-6-fluorophenyl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide
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2-(2-chloro-6-fluorophenyl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide
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2-(2-chloro-6-fluorophenyl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide

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